molecular formula C4H10O4S B14687835 1,3-Propanediol, monomethoanesulfonate CAS No. 24590-50-9

1,3-Propanediol, monomethoanesulfonate

Cat. No.: B14687835
CAS No.: 24590-50-9
M. Wt: 154.19 g/mol
InChI Key: DXIYLWSDOMVIEQ-UHFFFAOYSA-N
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Description

1,3-Propanediol, monomethoanesulfonate is a chemical compound that has garnered attention due to its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of 1,3-propanediol, which is widely used in the production of polymers, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, monomethoanesulfonate can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, monomethoanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Propanediol, monomethoanesulfonate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, monomethoanesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The compound’s sulfonate group can participate in various biochemical reactions, influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its sulfonate group, which imparts distinct chemical properties and reactivity compared to other propanediol derivatives. This makes it particularly useful in specific industrial and research applications where such properties are advantageous .

Properties

IUPAC Name

3-hydroxypropyl methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-9(6,7)8-4-2-3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIYLWSDOMVIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179337
Record name 1,3-Propanediol, monomethoanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24590-50-9
Record name 1,3-Propanediol, monomethoanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024590509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, monomethoanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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